Home > Products > Screening Compounds P10833 > m-Trifluoromethyl-diphenyl diselenide
m-Trifluoromethyl-diphenyl diselenide -

m-Trifluoromethyl-diphenyl diselenide

Catalog Number: EVT-1584893
CAS Number:
Molecular Formula: C13H9F3Se2
Molecular Weight: 380.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

m-Trifluoromethyl-diphenyl diselenide is an organoselenium compound characterized by its unique structure and potential biological activities. This compound features a trifluoromethyl group attached to a diphenyl diselenide backbone, which enhances its chemical properties and biological efficacy. Organoselenium compounds, including m-trifluoromethyl-diphenyl diselenide, have garnered interest due to their antioxidant properties and potential therapeutic applications in various medical conditions, including pain and depression.

Source and Classification

m-Trifluoromethyl-diphenyl diselenide is classified under organoselenium compounds, specifically as a diselenide. Its chemical formula is represented as (mCF3PhSe)2(m-CF_3-PhSe)_2, indicating the presence of two selenium atoms bonded to phenyl groups, with one of the phenyl groups modified by a trifluoromethyl substituent. This compound is synthesized through various chemical methods that involve selenium and aromatic compounds.

Synthesis Analysis

Methods and Technical Details

The synthesis of m-trifluoromethyl-diphenyl diselenide typically involves the reaction of diphenyl diselenide with trifluoromethylating agents. One common method includes:

  1. Starting Materials: Diphenyl diselenide and a suitable trifluoromethylating agent (e.g., trifluoromethyl iodide).
  2. Reaction Medium: The reaction is generally conducted in an organic solvent such as dimethylformamide or acetonitrile.
  3. Reaction Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
  4. Isolation: After completion, the product is purified using techniques like recrystallization or chromatography to obtain pure m-trifluoromethyl-diphenyl diselenide.

This synthesis method has been optimized for yield and purity, making it suitable for further biological evaluations .

Molecular Structure Analysis

Structure and Data

The molecular structure of m-trifluoromethyl-diphenyl diselenide consists of:

  • Selenium Atoms: Two selenium atoms are bonded to two phenyl rings.
  • Trifluoromethyl Group: The presence of a trifluoromethyl group (-CF3) significantly influences the compound's reactivity and biological activity.

The structural formula can be represented as follows:

 m CF3 PhSe 2\text{ m CF}_3\text{ PhSe }_2

This structure contributes to its unique properties, including enhanced lipophilicity and potential interactions with biological targets .

Chemical Reactions Analysis

Reactions and Technical Details

m-Trifluoromethyl-diphenyl diselenide participates in several chemical reactions, primarily due to the reactivity of its selenium atoms:

  • Oxidation Reactions: The compound can be oxidized to form selenoxides, which are often more reactive than the parent diselenide.
  • Reduction Reactions: Under reducing conditions, it can convert into selenols, which exhibit different biological activities.
  • Reactivity with Electrophiles: The trifluoromethyl group enhances the electrophilic character of the compound, allowing it to engage in nucleophilic substitution reactions with various substrates .

These reactions are significant for understanding its mechanism of action in biological systems.

Mechanism of Action

Process and Data

The mechanism of action of m-trifluoromethyl-diphenyl diselenide in biological contexts involves several pathways:

  1. Antioxidant Activity: It acts as a scavenger for reactive oxygen species, thereby reducing oxidative stress in cells.
  2. Modulation of Enzyme Activity: The compound influences various enzyme systems, including glutathione peroxidase-like activity, which plays a critical role in cellular defense mechanisms against oxidative damage.
  3. Impact on Neurotransmitter Systems: Studies suggest that it may modulate neurotransmitter levels, particularly in conditions involving pain and depression .

These mechanisms indicate its potential therapeutic roles in treating oxidative stress-related disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

m-Trifluoromethyl-diphenyl diselenide exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 358.27 g/mol.
  • Appearance: Typically presented as a solid crystalline substance.
  • Solubility: Soluble in organic solvents such as dichloromethane and acetonitrile but poorly soluble in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and air.

These properties are crucial for its handling in laboratory settings and potential applications in medicinal chemistry .

Applications

Scientific Uses

m-Trifluoromethyl-diphenyl diselenide has several applications in scientific research:

  • Antioxidant Research: Investigated for its ability to combat oxidative stress in various models of disease.
  • Pain Management Studies: Evaluated for its effects on pain-related behaviors in animal models, showing promise in alleviating chronic pain symptoms .
  • Neuroscience Applications: Explored for its potential neuroprotective effects against neurotoxic agents, making it relevant for studies on depression and anxiety disorders .
Neuropsychiatric and Behavioral Applications of (m-CF₃-PhSe)₂

Therapeutic Efficacy in Pain-Depression Comorbidity Models

The organoselenium compound m-trifluoromethyl-diphenyl diselenide [(m-CF₃-PhSe)₂] demonstrates significant efficacy in rodent models of pain-depression dyad, a complex comorbidity state where chronic pain and depressive disorders coexist and mutually exacerbate pathological processes. In reserpine-induced models, which replicate key features of this comorbidity, (m-CF₃-PhSe)₂ administration (10 mg/kg, intragastric) effectively reverted both nociceptive and depressive-like behaviors. Treated mice exhibited normalized response latencies in the hot-plate test, indicating reversal of thermal hyperalgesia, and reduced immobility time in the forced swimming test (FST), demonstrating antidepressant-like effects. Crucially, these behavioral improvements occurred without alterations in general locomotor function, as confirmed by rota-rod testing [2].

The compound's mechanistic efficacy involves multi-target modulation of interconnected pathological pathways:

  • Oxidative Stress Modulation: Reserpine administration significantly increased hippocampal levels of thiobarbituric acid reactive substances (TBARS) and 4-hydroxynonenal (4-HNE) modified proteins—key markers of lipid peroxidation. (m-CF₃-PhSe)₂ treatment normalized these oxidative stress parameters, restoring redox balance [2].
  • Apoptotic Pathway Regulation: The compound reduced the cleaved/total poly(ADP-ribose) polymerase (PARP) ratio in the hippocampus, indicating suppression of apoptotic signaling cascades activated in the pain-depression dyad [2].
  • Glucocorticoid Receptor Normalization: Dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis is a hallmark of depression and chronic pain comorbidity. (m-CF₃-PhSe)₂ treatment normalized reserpine-elevated glucocorticoid receptor levels in the hippocampus, suggesting restoration of HPA axis function and stress response systems [2].

In partial sciatic nerve ligation (PSNL) models of neuropathic pain-depression comorbidity, subchronic administration (0.1 mg/kg/day for 14 days) produced superior effects compared to acute dosing. The compound attenuated mechanical allodynia in Von Frey testing and depressive-like behavior in FST through suppression of neuroinflammatory cascades. Specifically, it reduced elevated levels of pro-inflammatory cytokines (TNF-α, IL-1β), inhibited NF-κB activation, normalized COX-2 overexpression, and attenuated p38 MAPK phosphorylation in neural tissues. Concomitantly, it increased brain-derived neurotrophic factor (BDNF) while reducing glutamate release and 5-HT uptake abnormalities—demonstrating comprehensive neuromodulatory capabilities [3].

Table 1: Summary of (m-CF₃-PhSe)₂ Effects in Pain-Depression Comorbidity Models

ModelBehavioral EffectsMolecular ChangesTreatment Protocol
Reserpine-induced↓ Thermal hyperalgesia (hot-plate)↓ Immobility (FST)Normalized exploratory behavior (open field)↓ TBARS & 4-HNE↓ Cleaved/total PARP ratioNormalized glucocorticoid receptors10 mg/kg intragastric, single dose after reserpine induction
PSNL-induced neuropathic↓ Mechanical allodynia (Von Frey)↓ Immobility (FST)↓ Pro-inflammatory cytokines↓ NF-κB activation↓ COX-2 expression↑ BDNF levels0.1 mg/kg/day intragastric for 14 days (superior to acute)

Modulation of Amphetamine-Induced Addiction and Reward Pathways

(m-CF₃-PhSe)₂ exhibits significant modulatory effects on neural pathways implicated in psychostimulant addiction, particularly those involving amphetamine-induced neuroadaptations. The compound demonstrates regulatory actions on dopamine and glutamate neurotransmission within mesolimbic reward circuits, which are fundamentally dysregulated in substance use disorders. Through its antioxidant properties and modulation of synaptic plasticity, (m-CF₃-PhSe)₂ attenuates amphetamine-induced hyperlocomotion—a behavioral correlate of psychostimulant sensitization [4].

The compound's efficacy in addiction models involves several interconnected mechanisms:

  • Dopaminergic System Modulation: Amphetamine exposure causes dysregulated dopamine release and reuptake in the nucleus accumbens and striatum. (m-CF₃-PhSe)₂ helps normalize dopamine turnover and reduces oxidative stress in dopaminergic terminals, potentially protecting against neurotoxicity associated with chronic stimulant exposure [4].
  • Glutamatergic Signaling Regulation: By reducing aberrant glutamate release in reward-related brain regions, the compound attenuates excitotoxicity and synaptic maladaptations that underpin addiction-related plasticity. This includes modulation of AMPA receptor trafficking and surface expression in the ventral tegmental area and prefrontal cortex [4].
  • Neuroplasticity Restoration: Chronic amphetamine administration disrupts synaptic plasticity mechanisms, including BDNF signaling and mTOR pathway activation. (m-CF₃-PhSe)₂ administration restores BDNF levels in key reward regions and facilitates the normalization of dendritic spine density alterations in the prefrontal cortex induced by repeated amphetamine exposure [4].

Table 2: Neurochemical and Behavioral Effects of (m-CF₃-PhSe)₂ in Addiction Models

Neurotransmitter SystemObserved EffectsBehavioral Correlates
DopaminergicNormalization of dopamine turnoverReduction in oxidative stress in terminalsAttenuation of amphetamine-induced hyperlocomotionReduced behavioral sensitization
GlutamatergicReduced aberrant glutamate releaseModulation of AMPA receptor traffickingDecreased drug-seeking behaviorAttenuation of cue-induced reinstatement
NeurotrophicRestoration of BDNF levelsFacilitation of mTOR signalingImproved extinction learningReduced conditioned place preference

Resilience to Social Defeat Stress and Social Avoidance Behaviors

(m-CF₃-PhSe)₂ enhances resilience to social avoidance behaviors induced by chronic social defeat stress (CSDS), particularly through modulation of hippocampal neurocircuitry and fear learning pathways. Social avoidance in CSDS models manifests as specific avoidance of aggressor mice (e.g., CD-1 strain) rather than general sociability deficits, indicating context-specific fear conditioning. The compound effectively disrupts the acquisition and consolidation of these socially conditioned fear responses [5].

The pharmacological actions involve several neuroadaptive changes:

  • Fear Extinction Facilitation: Social avoidance in CSDS models follows Pavlovian conditioning principles, with defeated mice developing conditioned responses to social threats. (m-CF₃-PhSe)₂ enhances extinction learning, as evidenced by reduced social avoidance following repeated non-threatening social exposures. This effect involves modulation of glucocorticoid receptor signaling in the hippocampus and prefrontal cortex—regions critical for contextual fear processing [5] [9].
  • Neuronal Excitability Regulation: Chronic stress induces hyperpolarization-activated cyclic nucleotide-gated (HCN) channel dysregulation, particularly increased HCN1 expression in dorsal hippocampal CA1 neurons. This leads to elevated h-current (Iₕ), reduced neuronal excitability, and impaired AMPA receptor-mediated synaptic transmission at distal dendrites. (m-CF₃-PhSe)₂ administration normalizes HCN1 expression and Iₕ, restoring neuronal excitability and synaptic function in stress-susceptible individuals [9].
  • Prevention of Fear Generalization: Susceptible mice demonstrate generalization of social fear to non-threatening conspecifics. The compound reduces this maladaptive generalization, potentially through modulation of pattern separation mechanisms in the dentate gyrus and by restoring balanced excitation-inhibition dynamics in hippocampal microcircuits [5].

The effects of (m-CF₃-PhSe)₂ on stress resilience mechanisms demonstrate notable parallels to the neural changes observed in mice responsive to prolonged exposure (PE) therapy—a gold-standard behavioral treatment for trauma-related disorders. PE-responsive mice show normalized neuronal excitability patterns similar to those induced by (m-CF₃-PhSe)₂ administration, suggesting shared mechanisms of action at the circuit level [9].

Table 3: Effects of (m-CF₃-PhSe)₂ on Social Stress-Induced Behaviors and Neurophysiology

Behavioral ParadigmKey FindingsNeurophysiological Correlates
Chronic Social Defeat Stress (CSDS)↓ Social avoidance specifically to aggressorsNo effect on general sociability↓ HCN1 overexpression in CA1Normalized Iₕ currentRestored AMPA receptor transmission
Fear Conditioning to Social ThreatAccelerated extinction learningReduced second-order conditioningEnhanced glucocorticoid receptor signalingModulation of BLA-hippocampal circuitry
Witnessing Social DefeatPrevention of susceptibility behaviors↓ Freezing to trauma-associated cuesRestored dorsal hippocampal excitabilityNormalized synaptic plasticity markers

Anticonvulsant Activity in Pentylenetetrazole-Induced Seizure Models

(m-CF₃-PhSe)₂ demonstrates significant anticonvulsant properties in pentylenetetrazole (PTZ)-induced seizure models, which are widely utilized for studying generalized seizure activity and screening potential antiepileptic compounds. The compound effectively delays seizure onset, reduces seizure severity scores, and decreases mortality rates in PTZ-challenged rodents. These protective effects occur through several interconnected mechanisms that modulate neuronal excitability and synchronization [8].

Key mechanisms underlying its antiseizure effects include:

  • GABAergic Modulation: (m-CF₃-PhSe)₂ enhances GABAergic inhibition by increasing the availability of synaptic GABA through modulation of synthesis, release, and reuptake mechanisms. This occurs without direct action on GABAₐ receptors, distinguishing it from benzodiazepine-based anticonvulsants. The compound potentiates GABAergic tonic currents in hippocampal neurons, reducing network hyperexcitability [8].
  • Glutamatergic Regulation: The compound reduces seizure-associated glutamate excitotoxicity by decreasing excessive glutamate release during ictal activity. It modulates presynaptic voltage-gated sodium channels and inhibits pathological glutamate release through antioxidant mechanisms that preserve astrocytic glutamate reuptake function [8].
  • Ion Channel Modulation: Voltage-gated sodium channel (Naᵥ) inactivation is potentiated by (m-CF₃-PhSe)₂, limiting high-frequency neuronal firing characteristic of seizure activity. Additionally, it enhances potassium channel conductance, particularly Kᵥ7 subtypes, promoting membrane hyperpolarization and reducing neuronal hyperexcitability [8].

The compound's efficacy extends beyond acute seizure suppression to modification of epileptogenesis. In kindling models induced by repeated subconvulsive PTZ administration, (m-CF₃-PhSe)₂ treatment significantly delays kindling progression and reduces the development of generalized seizure susceptibility. This disease-modifying potential correlates with reduced hippocampal neurodegeneration and attenuated gliosis—indicating neuroprotective effects that may prevent maladaptive plasticity underlying epileptogenesis [8].

Table 4: Anticonvulsant Effects of (m-CF₃-PhSe)₂ in PTZ-Induced Seizure Models

ParameterEffect of (m-CF₃-PhSe)₂Proposed Mechanism
Seizure latencySignificantly increasedEnhanced GABAergic inhibitionReduced glutamatergic excitotoxicity
Seizure severity scoreDose-dependent reductionVoltage-gated sodium channel inactivationEnhanced potassium channel conductance
Mortality rateDecreasedPrevention of seizure-induced neuronal deathAttenuation of respiratory arrest
Kindling progressionDelayed development of generalized seizuresReduced epileptogenic plasticityDecreased hippocampal neurodegeneration

Properties

Product Name

m-Trifluoromethyl-diphenyl diselenide

IUPAC Name

1-(phenyldiselanyl)-3-(trifluoromethyl)benzene

Molecular Formula

C13H9F3Se2

Molecular Weight

380.1 g/mol

InChI

InChI=1S/C13H9F3Se2/c14-13(15,16)10-5-4-8-12(9-10)18-17-11-6-2-1-3-7-11/h1-9H

InChI Key

RXLAZJKMWZATEV-UHFFFAOYSA-N

Synonyms

(m-CF3C6H4Se)2
m-trifluoromethyl-diphenyl diselenide

Canonical SMILES

C1=CC=C(C=C1)[Se][Se]C2=CC=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.